ARL67156: A Technical Guide to a Selective Ecto-ATPase Inhibitor
ARL67156: A Technical Guide to a Selective Ecto-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARL67156, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is a widely utilized pharmacological tool in the study of purinergic signaling.[1][2] It functions as a competitive inhibitor of specific ectonucleotidases, enzymes responsible for the extracellular hydrolysis of ATP and ADP.[1][2] By impeding the degradation of these nucleotides, ARL67156 effectively prolongs their signaling effects on P2 receptors, making it an invaluable agent for elucidating the complex roles of purinergic regulation in various physiological and pathological processes.[1][2][3] This technical guide provides an in-depth overview of ARL67156, including its mechanism of action, selectivity profile, detailed experimental protocols for its use, and its application in research.
Introduction to ARL67156 and Ecto-ATPase Inhibition
Extracellular adenosine triphosphate (ATP) and its hydrolysis product, adenosine diphosphate (ADP), are critical signaling molecules that mediate a wide array of biological functions through the activation of purinergic P2 receptors. The concentration and duration of action of these nucleotides in the extracellular space are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. This enzymatic cascade primarily involves the sequential hydrolysis of ATP to ADP, then to AMP, and finally to adenosine, which in turn activates P1 receptors.
ARL67156 is a synthetic analog of ATP designed to be resistant to hydrolysis by certain ectonucleotidases.[1] Its key structural feature is the substitution of the β-γ phosphodiester bond with a dibromomethylene group, which prevents cleavage by enzymes like Nucleoside Triphosphate Diphosphohydrolases (NTPDases).[1] This resistance to degradation, coupled with its ability to competitively bind to the active site of specific ecto-ATPases, makes ARL67156 a potent tool for inhibiting their activity.
Mechanism of Action and Selectivity
ARL67156 acts as a weak competitive inhibitor of a select group of ectonucleotidases.[1][2][4] Its primary targets are:
-
NTPDase1 (CD39): A key enzyme that hydrolyzes both ATP and ADP.
-
NTPDase3: An enzyme with a preference for ATP over ADP.
-
NPP1 (Nucleotide Pyrophosphatase/Phosphodiesterase 1): An enzyme that can also hydrolyze ATP.
ARL67156 is notably less effective against other ectonucleotidases, including NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2] This selectivity allows researchers to dissect the specific contributions of NTPDase1 and NTPDase3 to purinergic signaling pathways. Some studies also suggest that ARL67156 can act as a dual inhibitor of CD39 and CD73.[3]
Quantitative Data: Inhibitory Potency of ARL67156
The inhibitory potency of ARL67156 is typically quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the enzyme source, substrate concentration, and assay conditions. A summary of reported values is presented in the table below for easy comparison.
| Enzyme Target | Species | Ki (μM) | IC50 (μM) | Comments |
| NTPDase1 (CD39) | Human | 11 ± 3[1][4] | ~24 (human blood cells)[1] | Weak competitive inhibitor.[1][2] |
| Rat | 27[1] | ~8 (rat vas deferens)[1] | ||
| NTPDase3 | Human | 18 ± 4[1][4] | - | Weak competitive inhibitor.[1][2] |
| Rat | 112[1] | - | ||
| NPP1 | Human | 12 ± 3[1][4] | - | Weak competitive inhibitor.[1][2] |
| NTPDase2 | Human | >1000[1] | - | Not an effective inhibitor.[1][2] |
| NTPDase8 | Human | - | - | Not an effective inhibitor.[1] |
| Mouse | - | - | Weak inhibitor, particularly of ADPase activity.[1] | |
| NPP3 | Human | - | - | Not an effective inhibitor.[1] |
| Ecto-5'-nucleotidase (CD73) | Human | - | - | Not an effective inhibitor, though some dual inhibitory activity has been reported.[1][3] |
| Ecto-ATPase | Bovine (chromaffin cells) | 0.255 ± 0.136[5] | - | Competitive inhibitor.[5] |
| Rat (parotid) | - | ~120[6] |
Experimental Protocols
Determination of Ecto-ATPase Activity using Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.
Materials:
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Malachite green hydrochloride
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Ammonium molybdate
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Triton X-100 or Tween 20
-
Citric acid
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ATP solution (substrate)
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ARL67156 solution (inhibitor)
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Enzyme source (e.g., cell lysates, purified enzyme)
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Reaction buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
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96-well microplate
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Microplate reader
Protocol:
-
Prepare Malachite Green Reagent:
-
Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.
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Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
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Solution C (detergent): 1% (v/v) Triton X-100 or Tween 20.
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Mix Solutions A and B in a 3:1 ratio. This is the working reagent. Add Solution C to the working reagent at a 1:1000 dilution just before use.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of reaction buffer.
-
Add 10 µL of the enzyme preparation.
-
To test inhibition, add 10 µL of ARL67156 at various concentrations. For control wells, add 10 µL of vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of ATP solution (final concentration typically in the µM range).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
-
Color Development:
-
Stop the reaction by adding 50 µL of the malachite green working reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate (KH2PO4).
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Calculate the amount of Pi released in each well from the standard curve.
-
Determine the enzyme activity and the percentage of inhibition by ARL67156.
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Analysis of Nucleotide Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of ATP and its hydrolysis products (ADP, AMP, and adenosine).
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used, and the elution of nucleotides is detected by UV absorbance.
Materials:
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase A (e.g., 100 mM KH2PO4, pH 6.0)
-
Mobile phase B (e.g., 100% methanol or acetonitrile)
-
ATP, ADP, AMP, adenosine standards
-
ARL67156
-
Enzyme source
-
Reaction buffer
-
Perchloric acid (HClO4) and Potassium hydroxide (KOH) for reaction termination and neutralization
Protocol:
-
Enzyme Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube containing reaction buffer, enzyme, and ARL67156 (or vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for various time points.
-
-
Sample Preparation:
-
Terminate the reaction by adding ice-cold perchloric acid to a final concentration of 0.5 M.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a calculated amount of KOH.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a gradient elution program, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the nucleotides.
-
Monitor the absorbance at 254 nm or 260 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to ATP, ADP, AMP, and adenosine by comparing their retention times and peak areas to those of the standards.
-
Calculate the rate of ATP hydrolysis and the effect of ARL67156.
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Visualizing the Impact of ARL67156
Purinergic Signaling Pathway and ARL67156 Inhibition
The following diagram illustrates the cascade of extracellular ATP hydrolysis and the points of inhibition by ARL67156.
Caption: ARL67156 inhibits NTPDase1/3, preventing ATP/ADP hydrolysis.
Experimental Workflow: Assessing ARL67156's Effect on NK Cell Cytotoxicity
This diagram outlines a typical in vivo experiment to evaluate the impact of ARL67156 on the anti-tumor activity of Natural Killer (NK) cells.
Caption: In vivo workflow to test ARL67156's effect on NK cell therapy.
Applications in Research and Drug Development
ARL67156 has been instrumental in a variety of research areas:
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Neurotransmission: Investigating the role of purinergic signaling in synaptic plasticity and neuronal communication.
-
Inflammation and Immunity: Elucidating the contribution of extracellular ATP and ADP to inflammatory responses and immune cell function. For instance, studies have shown that ARL67156 can enhance the cytotoxicity of NK cells against cancer cells, suggesting a potential role in cancer immunotherapy.[7]
-
Cardiovascular Physiology: Studying the regulation of vascular tone, platelet aggregation, and cardiac function by purinergic signaling.
-
Cancer Biology: Exploring the impact of the tumor microenvironment's purinergic signaling on cancer cell proliferation and immune evasion.[1][4]
In drug development, ARL67156 serves as a lead compound and a pharmacological probe for the development of more potent and selective inhibitors of ectonucleotidases. Targeting these enzymes is a promising therapeutic strategy for various conditions, including cancer, inflammatory disorders, and thrombosis.[1][4]
Limitations and Considerations
Despite its utility, researchers should be aware of the following limitations when using ARL67156:
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Weak Potency: ARL67156 is a relatively weak inhibitor, and high concentrations may be required to achieve significant inhibition, especially in the presence of high substrate concentrations.[1][2]
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects on other proteins, including P2 receptors, cannot be entirely ruled out.
-
In Vivo Stability: The metabolic stability of ARL67156 in vivo has not been extensively characterized and may vary between species.[1][4]
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Acidic Instability: ARL67156 has been reported to be unstable under acidic conditions, which should be considered during sample preparation for analysis.[2]
Conclusion
ARL67156 remains a cornerstone tool for researchers investigating the multifaceted roles of purinergic signaling. Its ability to selectively inhibit key ecto-ATPases provides a valuable window into the dynamics of extracellular nucleotide metabolism. By understanding its mechanism of action, selectivity, and experimental nuances as outlined in this guide, scientists and drug development professionals can effectively leverage ARL67156 to advance our knowledge of purinergic regulation and explore its therapeutic potential. As research in this field progresses, ARL67156 will continue to serve as a critical reference compound for the development of next-generation ectonucleotidase inhibitors with improved potency and selectivity.
References
- 1. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [ARL67156, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
